Lerisetron
Overview
Description
Lerisetron (code name F-0930-RS) is a drug that acts as an antagonist at the 5-HT3 receptor . It is a potent antiemetic and was in clinical trials for the treatment of nausea associated with cancer chemotherapy . It belongs to the class of organic compounds known as n-arylpiperazines, which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of Lerisetron involves several steps, including the synthesis of amino nitro derivatives, reduction of nitro to amine, cyclization, chlorination, and bromination . The synthesis process is complex and requires precise control of conditions to ensure the correct formation of the Lerisetron molecule .
Molecular Structure Analysis
Lerisetron has a molecular formula of C18H20N4 and a molar mass of 292.386 g/mol . It contains a benzimidazole group and a piperazine ring, which are key components of its molecular structure .
Chemical Reactions Analysis
Lerisetron’s chemical reactions mainly involve its interactions with the 5-HT3 receptor. Synthetic analogs of Lerisetron have been used as molecular probes to investigate these interactions . The N-benzyl group of Lerisetron is particularly important in these interactions .
Physical And Chemical Properties Analysis
Lerisetron has a molecular weight of 292.38 and a chemical formula of C18H20N4 . It is a small molecule, which allows it to effectively interact with the 5-HT3 receptors .
Scientific Research Applications
Lerisetron: A Comprehensive Analysis of Scientific Research Applications: Lerisetron is a compound with several scientific applications. Below are detailed sections focusing on unique applications:
Antiemetic Agent in Cancer Therapy
Lerisetron has been investigated as an antiemetic agent, particularly for its serum protein binding characteristics in cancer patients. It is known to be a potent antagonist of the 5-HT3 receptor, which is a target for antiemetic drugs .
Antimalarial Properties
Research has explored Lerisetron analogues for their potential antimalarial properties. These studies focus on synthesizing and understanding the structure-activity relationships of Lerisetron derivatives to improve their efficacy as antimalarial agents .
Functional Group Interactions with 5-HT3 Receptor
Lerisetron’s interactions with the 5-HT3 receptor have been a subject of study. Using synthetic analogs and site-directed mutagenesis, researchers have identified key interactions and proposed models of the Lerisetron binding site on the receptor .
Mechanism of Action
Target of Action
Lerisetron is a drug that primarily targets the 5-hydroxytryptamine3 receptor (5-HT3 receptor) . The 5-HT3 receptor is a type of serotonin receptor found both peripherally on vagus nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema . It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
Lerisetron acts as an antagonist at the 5-HT3 receptor . This means it binds to these receptors and blocks them, preventing serotonin from activating them . This interaction with its targets results in the suppression of signals that would normally be transmitted upon activation of these receptors .
Biochemical Pathways
By blocking the 5-HT3 receptors, Lerisetron can disrupt the normal flow of signals in this pathway, potentially leading to downstream effects such as the suppression of nausea and vomiting, which are often triggered by activation of the 5-HT3 receptor .
Result of Action
The molecular and cellular effects of Lerisetron’s action primarily involve the blocking of 5-HT3 receptors. This can lead to a reduction in the transmission of signals that induce nausea and vomiting . Lerisetron has been used in clinical trials for the treatment of nausea associated with cancer chemotherapy .
Safety and Hazards
Lerisetron is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .
Future Directions
While Lerisetron has shown promise as a potent antiemetic, more research is needed to fully understand its potential benefits and risks . Future research may focus on further investigating its mechanism of action, exploring potential new uses for the drug, and developing safer and more effective analogs .
properties
IUPAC Name |
1-benzyl-2-piperazin-1-ylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDCRQZITYKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162368 | |
Record name | Lerisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lerisetron | |
CAS RN |
143257-98-1 | |
Record name | Lerisetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143257-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lerisetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lerisetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lerisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LERISETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36R82SXRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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